Methyl hexadec-8-ynoate
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Overview
Description
Methyl hexadec-8-ynoate is an organic compound with the molecular formula C17H30O2. It is an ester derived from hexadecynoic acid and methanol. This compound is characterized by the presence of a triple bond at the eighth carbon of the hexadecane chain, making it an alkyne ester. This compound is of interest in various fields due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl hexadec-8-ynoate can be synthesized through several methods. One common approach involves the esterification of hexadecynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the alkylation of terminal alkynes with methyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced catalysts and purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl hexadec-8-ynoate undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The compound can be reduced to the corresponding alkane ester using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Hexadecane ester
Substitution: Amides, other esters
Scientific Research Applications
Methyl hexadec-8-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of methyl hexadec-8-ynoate involves its interaction with specific molecular targets and pathways. The triple bond in the compound allows it to participate in various chemical reactions, including cycloaddition and nucleophilic addition. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl hexadec-9-enoate: An ester with a double bond at the ninth carbon position.
Methyl hexadecanoate: A saturated ester with no double or triple bonds.
Methyl octadec-9-ynoate: An ester with a triple bond at the ninth carbon position of an octadecane chain.
Uniqueness
Methyl hexadec-8-ynoate is unique due to the presence of a triple bond at the eighth carbon position, which imparts distinct chemical reactivity compared to similar compounds. This unique structure allows for specific reactions and applications that are not possible with other esters.
Properties
CAS No. |
62024-92-4 |
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Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
methyl hexadec-8-ynoate |
InChI |
InChI=1S/C17H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-8,11-16H2,1-2H3 |
InChI Key |
SFOOSKDQEBXHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CCCCCCCC(=O)OC |
Origin of Product |
United States |
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